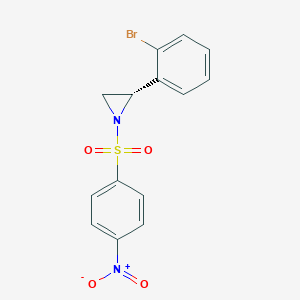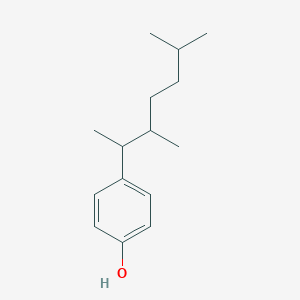![molecular formula C2H4P2 B12551768 2,4-Diphosphabicyclo[1.1.0]butane CAS No. 148193-91-3](/img/structure/B12551768.png)
2,4-Diphosphabicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphosphabicyclo[1.1.0]butane is a unique organophosphorus compound characterized by its highly strained bicyclic structure. This compound features two phosphorus atoms at the 2 and 4 positions of the bicyclo[1.1.0]butane framework, which contributes to its unusual chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphosphabicyclo[1.1.0]butane typically involves the reaction of lead(II) chloride with a cyclohexyl-substituted magnesium chloride derivative. The reaction conditions include the use of diethyl ether as a solvent and the reaction is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specialized applications and the complexity of its synthesis. Most production is carried out in research laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphosphabicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The phosphorus atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .
Scientific Research Applications
2,4-Diphosphabicyclo[1.1.0]butane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activity and as ligands in coordination chemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design.
Mechanism of Action
The mechanism of action of 2,4-Diphosphabicyclo[1.1.0]butane involves its ability to participate in strain-release reactions due to the high strain energy in its bicyclic structure. This strain-release can drive various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: A similar compound without phosphorus atoms, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting diverse chemistry and applications.
Uniqueness
2,4-Diphosphabicyclo[1.1.0]butane is unique due to the presence of phosphorus atoms, which impart distinct electronic and steric properties compared to its carbon and nitrogen analogs. This uniqueness makes it valuable for specific synthetic applications and theoretical studies .
Properties
CAS No. |
148193-91-3 |
|---|---|
Molecular Formula |
C2H4P2 |
Molecular Weight |
90.00 g/mol |
IUPAC Name |
2,4-diphosphabicyclo[1.1.0]butane |
InChI |
InChI=1S/C2H4P2/c3-1-2(3)4-1/h1-4H |
InChI Key |
NVVUKCBJPZUPGH-UHFFFAOYSA-N |
Canonical SMILES |
C12C(P1)P2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



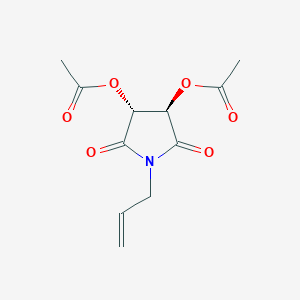
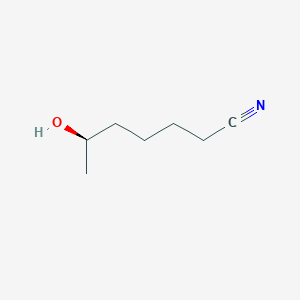
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
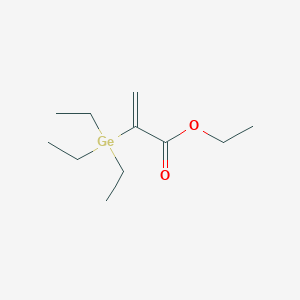
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)

